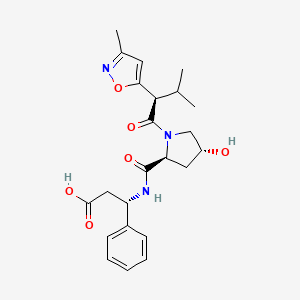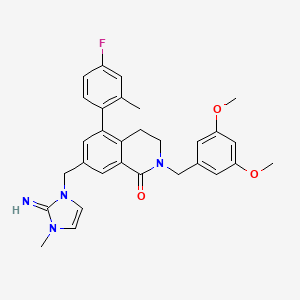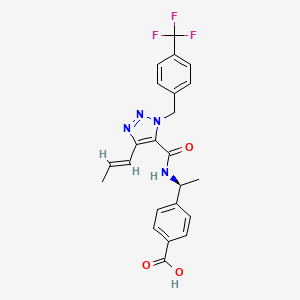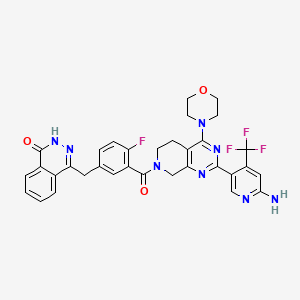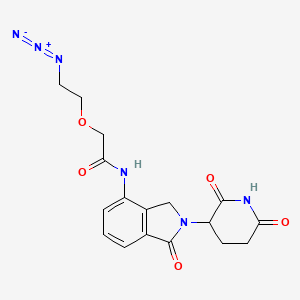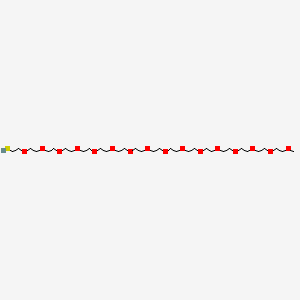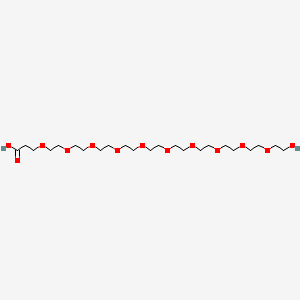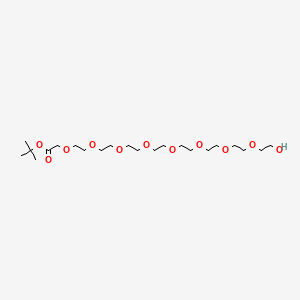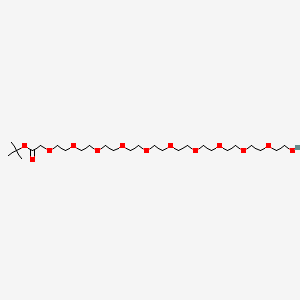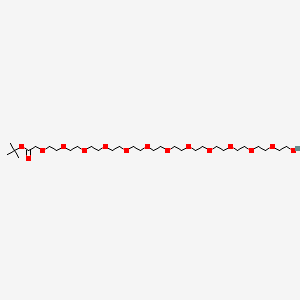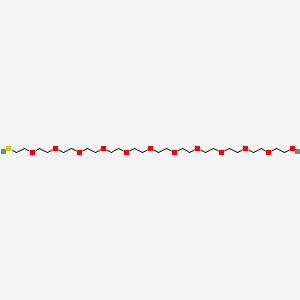
Thiol-PEG12-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiol-PEG12-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a crucial role in connecting two essential ligands necessary for PROTAC molecule formation, facilitating selective protein degradation through the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-PEG12-alcohol involves the reaction of polyethylene glycol with thiol and alcohol functional groups. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Thiol Functionalization: The activated polyethylene glycol reacts with a thiol-containing compound, such as mercaptoethanol, under basic conditions to introduce the thiol group.
Alcohol Functionalization: The intermediate product is then reacted with an alcohol-containing compound to introduce the alcohol group, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Continuous Reaction: The activated polyethylene glycol is continuously reacted with thiol and alcohol-containing compounds in a controlled environment to ensure consistent product quality.
化学反应分析
Types of Reactions
Thiol-PEG12-alcohol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The alcohol group can undergo addition reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Addition: Strong acids or bases to facilitate the addition reactions
Major Products Formed
Disulfides: Formed from the oxidation of thiol groups.
Thiol Derivatives: Formed from substitution reactions.
Alcohol Derivatives: Formed from addition reactions
科学研究应用
Thiol-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology
作用机制
Thiol-PEG12-alcohol functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins involved in disease pathways, and the mechanism leverages the ubiquitin-proteasome system to achieve selective protein degradation .
相似化合物的比较
Similar Compounds
Thiol-PEG8-alcohol: A shorter PEG linker with similar functional groups.
Thiol-PEG24-alcohol: A longer PEG linker with similar functional groups.
Thiol-PEG4-alcohol: An even shorter PEG linker with similar functional groups
Uniqueness
Thiol-PEG12-alcohol is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC synthesis. Its specific length allows for efficient protein degradation while maintaining the structural integrity of the PROTAC molecule .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O12S/c25-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37/h25,37H,1-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDOXXCDBBDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
